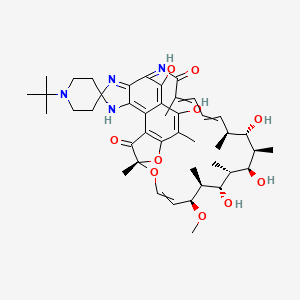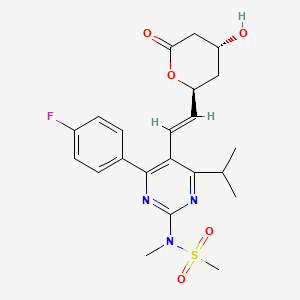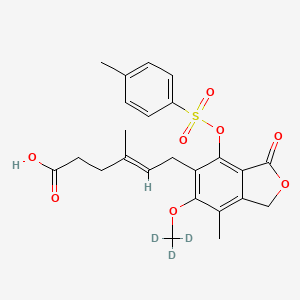
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide (NNK-N-Gluc) is a metabolite of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen found in tobacco smoke. NNK-N-Gluc is formed in the liver and excreted in the urine, making it a useful biomarker for assessing exposure to NNK.
Mécanisme D'action
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is not biologically active, but it is a useful biomarker for assessing exposure to NNK, which is a potent carcinogen. NNK is metabolized in the body to form DNA adducts, which can lead to mutations and cancer. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is formed in the liver as a detoxification mechanism, and is excreted in the urine.
Biochemical and Physiological Effects:
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide has no known biochemical or physiological effects, as it is not biologically active. However, it is a useful biomarker for assessing exposure to NNK, which has been linked to lung cancer, pancreatic cancer, and other types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide has several advantages as a biomarker for assessing exposure to NNK. It is easy to extract and analyze from biological samples, and it is excreted in urine within 24 hours of exposure. However, there are also some limitations to using 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide in lab experiments. It is not a direct measure of NNK exposure, as it is a metabolite of NNK. It also cannot distinguish between different sources of NNK exposure, such as tobacco smoke or dietary sources.
Orientations Futures
There are several future directions for research on 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide. One area of research is the development of more sensitive and specific methods for analyzing 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide in biological samples. Another area of research is the use of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide as a biomarker for assessing the effectiveness of smoking cessation programs. Additionally, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide could be used as a biomarker for assessing the effectiveness of interventions aimed at reducing exposure to NNK in the environment.
Méthodes De Synthèse
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide can be synthesized from NNK and glucuronic acid using uridine 5'-diphosphoglucuronic acid (UDPGA) as a cofactor. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are enzymes found in the liver. The resulting product, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide, is highly polar and water-soluble, making it easy to extract and analyze from biological samples.
Applications De Recherche Scientifique
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide has been used as a biomarker for assessing exposure to NNK in both human and animal studies. It has been found to be a reliable indicator of NNK exposure, as it is excreted in urine within 24 hours of exposure. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide has also been used in studies to investigate the metabolism and disposition of NNK in the body.
Propriétés
IUPAC Name |
(3S,5S,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11?,12-,13-,14?,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZWZVHMLRFHQX-PLWLXLEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@H](C([C@@H](C(O2)C(=O)[O-])O)O)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

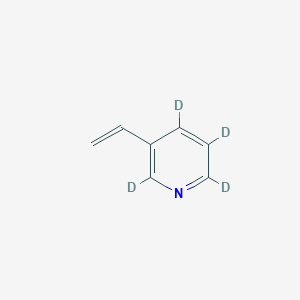

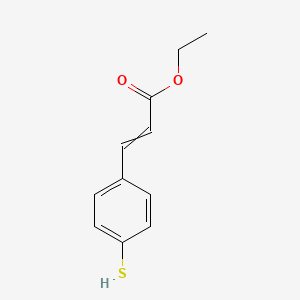
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
